molecular formula C9H17ISi B8589975 Silane, (6-iodo-1-hexynyl)trimethyl- CAS No. 94012-71-2

Silane, (6-iodo-1-hexynyl)trimethyl-

Cat. No. B8589975
Key on ui cas rn: 94012-71-2
M. Wt: 280.22 g/mol
InChI Key: HSAQLCYXWUZPLZ-UHFFFAOYSA-N
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Patent
US05026874

Procedure details

A mixture of 6-chloro-1-trimethylsilylhex-1-yne (14.0 g.) and sodium iodide (30 g) in butanone (100 ml) was heated at reflux, with stirring, for 10 hours. After this time the solvent was removed in vacuo and the residue partitioned between diethyl ether and water. The organic phase was separated, washed with water and brine before drying over anhydrous magnesium sulphate. The solvent was removed under reduced pressure to leave 6-iodo-1-trimethylsilylhex-1-yne as a yellow oil (20.0 g).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[C:7][Si:8]([CH3:11])([CH3:10])[CH3:9].[I-:12].[Na+]>CC(=O)CC>[I:12][CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[C:7][Si:8]([CH3:11])([CH3:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
ClCCCCC#C[Si](C)(C)C
Name
Quantity
30 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
After this time the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between diethyl ether and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ICCCCC#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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